5-Nitro-1-benzofuran-2-carbonyl chloride
Description
Significance of Benzofuran (B130515) Scaffolds in Advanced Organic Synthesis
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the synthesis of a multitude of biologically active molecules. sigmaaldrich.comnih.gov This structural motif is prevalent in numerous natural products and has been extensively incorporated into synthetic compounds with a wide array of pharmacological properties. nih.gov The inherent aromaticity and the presence of a heteroatom in the five-membered ring bestow unique electronic and steric characteristics upon benzofuran derivatives, making them attractive targets for synthetic chemists.
The applications of benzofuran-containing molecules are diverse, spanning from pharmaceuticals to materials science. In medicinal chemistry, the benzofuran nucleus is a key component in drugs with antiarrhythmic, antidepressant, and antimicrobial activities. sigmaaldrich.com The substitution pattern on the benzofuran ring system allows for fine-tuning of a molecule's biological activity, a strategy frequently employed in drug discovery and development. The synthesis of complex benzofuran derivatives is an active area of research, with numerous methods being developed for the construction and functionalization of this important heterocyclic system. nih.govjocpr.com
Role of Acyl Chlorides as Versatile Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. They are highly reactive derivatives of carboxylic acids and serve as powerful and versatile intermediates in organic synthesis. The high reactivity of acyl chlorides stems from the presence of two electron-withdrawing groups, the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemrxiv.org
This heightened reactivity allows acyl chlorides to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions. These reactions provide efficient pathways for the synthesis of other carboxylic acid derivatives such as carboxylic acids, esters, amides, and ketones. msu.edu The chloride ion is an excellent leaving group, which further facilitates these substitution reactions. libretexts.org Due to their utility in forming new carbon-heteroatom and carbon-carbon bonds, acyl chlorides are indispensable reagents in the synthetic organic chemist's toolkit.
Structure
3D Structure
Properties
CAS No. |
90036-16-1 |
|---|---|
Molecular Formula |
C9H4ClNO4 |
Molecular Weight |
225.58 g/mol |
IUPAC Name |
5-nitro-1-benzofuran-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClNO4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H |
InChI Key |
WZJULBMGZJTSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 1 Benzofuran 2 Carbonyl Chloride and Its Precursors
Precursor Synthesis Pathways for 5-Nitro-1-benzofuran-2-carboxylic Acid
The primary precursor, 5-Nitro-1-benzofuran-2-carboxylic acid, can be synthesized through several routes, often starting from commercially available substituted phenols or benzaldehydes.
A common strategy for synthesizing the benzofuran-2-carboxylate skeleton involves the reaction of a substituted salicylaldehyde (B1680747) with a malonic ester derivative. For the nitro-substituted target, the synthesis typically starts with 5-nitrosalicylaldehyde. ajphs.comcore.ac.uk One documented method involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in acetone, using potassium carbonate as a base. ajphs.com This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular condensation to form the furan (B31954) ring, yielding Ethyl 5-nitrobenzofuran-2-carboxylate. ajphs.com This ester can then be hydrolyzed to the desired 5-Nitro-1-benzofuran-2-carboxylic acid.
Table 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |
|---|
The synthesis of nitro-substituted benzofuran (B130515) carboxylic acids is a key step. A general and effective method is the cyclocondensation reaction between a nitro-substituted 2-hydroxybenzaldehyde and a haloacetic or bromomalonic acid derivative. core.ac.ukscribd.com For instance, the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with bromomalonic acid has been reported as a pathway to ethyl 5-nitrobenzofuran-2-carboxylate. core.ac.uk These methods are often limited by the requirement for relatively long reaction times to achieve low to moderate yields. core.ac.uk
Conversion of 5-Nitro-1-benzofuran-2-carboxylic Acid to 5-Nitro-1-benzofuran-2-carbonyl chloride
The final step in the synthesis of the title compound is the conversion of the carboxylic acid group into an acid chloride. This is a standard transformation in organic synthesis.
The conversion of carboxylic acids to their corresponding acid chlorides is typically achieved using specific chlorinating agents. masterorganicchemistry.com The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). csbsju.edublogspot.comcommonorganicchemistry.com Phosphorus pentachloride (PCl₅) is also a viable reagent. blogspot.comprepchem.com
The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.comblogspot.comlibretexts.org The process generally involves refluxing the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.comchemicalbook.com A closely related compound, 5-nitro-1-benzothiophene-2-carbonyl chloride, is synthesized by refluxing the parent carboxylic acid in thionyl chloride for 24 hours, resulting in a 90% yield. chemicalbook.com Similarly, oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is highly effective under mild conditions. blogspot.comcommonorganicchemistry.com
Table 2: Common Reagents for Acid Chloride Formation
| Reagent | Formula | Typical Conditions | Gaseous Byproducts | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux in neat reagent or solvent | SO₂, HCl | masterorganicchemistry.comblogspot.com |
| Oxalyl Chloride | (COCl)₂ | Room temperature with catalytic DMF in DCM | CO₂, CO, HCl | csbsju.edublogspot.com |
Related Benzofuran-2-carbonyl Chloride Synthesis Strategies
The strategies used to synthesize this compound are broadly applicable to a range of other substituted benzofuran-2-carbonyl chlorides. The synthesis begins with the appropriately substituted benzofuran-2-carboxylic acid, which is then converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride. masterorganicchemistry.comcommonorganicchemistry.com For example, the commercially available benzofuran-2-carbonyl chloride can be used as a starting material for the synthesis of various derivatives, such as amides. nih.gov The synthesis of functionalized benzofurans can also be achieved through one-pot reactions involving acyl chlorides, phosphorus ylides, and o-iodophenols. organic-chemistry.org
General Methodologies for Benzofuran Ring Construction Relevant to Substituted Benzofurans
The construction of the core benzofuran ring is the foundational element in the synthesis of its derivatives. Numerous methodologies have been developed for this purpose. rsc.org
Perkin Rearrangement : First reported in 1870, the Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base, like sodium hydroxide, to form a benzofuran-2-carboxylic acid. wikipedia.orgnih.gov This method is general for 3-halocoumarins and can be significantly expedited using microwave-assisted conditions, reducing reaction times from hours to minutes while achieving high yields. nih.govfao.org
Wittig Reaction : The Wittig reaction provides a versatile route to functionally substituted benzofurans. Intramolecular Wittig reactions are particularly effective, where in situ formed phosphorus ylides react with ester, thioester, or amide functionalities to construct the benzofuran ring system under mild conditions. acs.orgrsc.org This approach allows for the efficient one-step synthesis of highly functionalized benzofurans from various Michael acceptors and acid chlorides. rsc.org
Sonogashira Coupling : Palladium- and copper-catalyzed Sonogashira coupling is a powerful tool for benzofuran synthesis. nih.gov The reaction typically involves the coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the benzofuran ring. nih.govjocpr.com This methodology can be performed as a one-pot, three-component reaction from 2-iodophenols, terminal acetylenes, and aryl iodides to create highly substituted benzofurans. nih.gov
Table 3: Overview of General Benzofuran Synthesis Methodologies
| Method | Key Reactants | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Ring contraction | wikipedia.orgnih.gov |
| Intramolecular Wittig Reaction | o-Acyloxyphenyl derivatives | Phosphorus ylides | Intramolecular C=C bond formation and cyclization | acs.orgrsc.org |
| Sonogashira Coupling/Cyclization | o-Halophenols, Terminal alkynes | Pd and Cu catalysts | C-C coupling followed by intramolecular O-alkynylation | nih.govnih.gov |
Compound Index
Metal-Catalyzed Cyclization Approaches
Transition-metal catalysis is a cornerstone in the synthesis of benzofuran derivatives, offering high efficiency and broad substrate scope. thieme.de Palladium, copper, nickel, and rhodium are among the most frequently employed metals for constructing the benzofuran nucleus. nih.govthieme.de
Palladium-based catalysts are widely used for their versatility. nih.gov One common strategy involves a Sonogashira cross-coupling reaction between 2-halophenols and terminal alkynes, followed by a cyclization step to form the benzofuran ring. nih.gov Palladium acetate (B1210297) has been used to catalyze the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov Another palladium-catalyzed method involves the reaction of 2-hydroxystyrenes and iodobenzenes via a C–H activation/oxidation tandem reaction. rsc.org
Copper-catalyzed reactions provide an economical and environmentally benign alternative. nih.gov A one-pot synthesis of benzofuran derivatives has been reported using copper iodide to catalyze the reaction of o-hydroxy aldehydes, amines, and various substituted alkynes in a deep eutectic solvent. nih.gov Iron and copper catalysis have also been used in a one-pot process starting from 1-arylketones, which involves an initial iron(III)-catalyzed halogenation followed by a copper-catalyzed O-arylation to form the benzo[b]furan ring. nih.gov
Nickel catalysts have also proven effective. A nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives in moderate yields, tolerating a range of substrates with both electron-donating and electron-withdrawing groups. thieme.deorganic-chemistry.org Rhodium-based catalysts have been utilized in multicomponent syntheses, such as the rhodium-mediated transfer of vinylene between vinyl carbonate and meta-salicylic acid derivatives to produce C4-substituted benzofurans. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, [PdCl₂(CH₃CN)₂]) | Sonogashira Coupling / C-H Activation | 2-halophenols, terminal alkynes, 2-hydroxystyrenes | High versatility and efficiency for C-C and C-O bond formation. | nih.govnih.govrsc.orgorganic-chemistry.org |
| Copper (e.g., CuI) | One-pot Multicomponent Reaction | o-hydroxy aldehydes, amines, alkynes | Utilizes eco-friendly deep eutectic solvents. | nih.gov |
| Nickel | Intramolecular Nucleophilic Addition | Aryl halides, aryl ketones | Effective for substrates with diverse electronic properties. | thieme.deorganic-chemistry.org |
| Rhodium | Multicomponent Synthesis / C-H Activation | Benzamides, vinylene carbonate | Enables synthesis of widely substituted benzofurans. | nih.gov |
| Gold/Silver | Tandem C-H Alkynylation/Oxy-Alkynylation | Phenols | Dual catalytic cycle for synthesizing 3-alkynyl benzofurans. | researchgate.net |
Metal-Free and Green Chemistry Routes
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize waste and avoid the use of heavy metals. nih.gov These approaches often rely on base-promoted cyclizations or the use of hypervalent iodine reagents.
A facile metal-free method for benzofuran synthesis involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which tolerates a wide range of substrates. researchgate.net Similarly, heating 2-acetyl-4-nitrophenoxyacetic acid with bases like triethylamine (B128534) can yield 3-methyl-5-nitrobenzofuran-2-carboxylic acid, a direct precursor to the target compound family. researchgate.net
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are effective mediators for the oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans without the need for a metal catalyst. organic-chemistry.org Catalyst-free synthesis has also been achieved through the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov A specific route to a precursor for 5-nitrobenzofuran (B105749) involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate (B1195939) in the presence of sodium carbonate to yield ethyl 5-nitrobenzofuran-2-carboxylate in good yields. nih.gov
| Method | Reagents/Conditions | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Base-Promoted Cyclization | Potassium t-butoxide, Triethylamine | o-bromobenzylketones, 2-acetyl-4-nitrophenoxyacetic acid | Transition-metal-free, good substrate tolerability. | researchgate.net |
| Hypervalent Iodine-Mediated Cyclization | (Diacetoxyiodo)benzene [PhI(OAc)₂] | ortho-hydroxystilbenes | Metal-free oxidative cyclization. | organic-chemistry.org |
| Catalyst-Free Addition/Cyclization | Heat or basic conditions | Hydroxyl-substituted aryl alkynes, sulfur ylides | Avoids catalyst contamination in the final product. | nih.gov |
| Base-Mediated Condensation/Cyclization | Sodium Carbonate in N-methyl pyrrolidine | 2-hydroxy-5-nitrobenzaldehyde, ethyl bromoacetate | Direct synthesis of a 5-nitrobenzofuran precursor. | nih.gov |
Intramolecular and Intermolecular Cyclization Strategies
The formation of the benzofuran ring is fundamentally a cyclization reaction, which can be designed to occur within a single molecule (intramolecular) or between two or more different molecules (intermolecular).
Intramolecular cyclization is a common and powerful strategy. For instance, the synthesis of 3-methyl-5-nitrobenzofuran-2-carboxylic acid is achieved by heating 2-acetyl-4-nitrophenoxyacetic acid with a base, proceeding through a 3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid intermediate. researchgate.net Another example is the palladium-catalyzed 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols, which yields functionalized 2-benzyl benzo[b]furans. organic-chemistry.org A base-promoted intramolecular cyclization of o-bromobenzylketones also provides a direct route to the benzofuran core. researchgate.net
Intermolecular strategies involve the assembly of the benzofuran ring from separate components in a single pot. These are often multi-component reactions that offer high atom economy. A notable example is the copper-catalyzed one-pot synthesis where o-hydroxy aldehydes, amines, and alkynes are combined to form substituted benzofurans. nih.gov Such strategies allow for the rapid generation of molecular diversity from simple and readily available starting materials.
| Strategy | Reaction Example | Starting Materials | Key Intermediate/Mechanism | Reference |
|---|---|---|---|---|
| Intramolecular | Base-promoted cyclization | 2-acetyl-4-nitrophenoxyacetic acid | Formation of a dihydrobenzofuran intermediate. | researchgate.net |
| Intramolecular | Pd-catalyzed oxidative annulation | ortho-cinnamyl phenols | Regioselective 5-exo-trig cyclization. | organic-chemistry.org |
| Intramolecular | Base-promoted cyclization | o-bromobenzylketones | Formation of the furan ring from a pre-functionalized benzene (B151609). | researchgate.net |
| Intermolecular | Cu-catalyzed one-pot synthesis | o-hydroxy aldehydes, amines, alkynes | Multi-component assembly of the benzofuran scaffold. | nih.gov |
C-H Activation and Functionalization Methods
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical approach in modern organic synthesis, avoiding the need for pre-functionalized starting materials. nih.gov This strategy has been successfully applied to the synthesis of benzofurans.
Palladium catalysis is prominent in this area. A palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinone with terminal alkynes has been developed to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov In this process, the benzoquinone serves as both a reactant and an oxidant, and the reaction proceeds without the need for an external base, ligand, or oxidant. nih.gov Another innovative method involves a palladium-catalyzed reaction between 2-hydroxystyrenes and iodobenzenes, which proceeds via a C-H activation/oxidation tandem reaction to build the benzofuran structure. rsc.org Furthermore, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation provides a route to benzofuranones. organic-chemistry.org
Rhodium catalysts have also been employed for C-H activation. For example, substituted benzamides can react with vinylene carbonate in the presence of a rhodium complex, where the reaction proceeds through C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to yield substituted benzofurans. nih.gov These methods exemplify a shift towards more direct and sustainable synthetic pathways.
| Catalyst System | Reaction Type | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| Palladium(II) | Tandem C-H Functionalization/Cyclization | Benzoquinone, terminal alkynes | Direct formation of 5-hydroxybenzofurans. | nih.gov |
| Palladium | C-H Activation/Oxidation Tandem | 2-hydroxystyrenes, iodobenzenes | Direct arylation and cyclization. | rsc.org |
| Palladium(II) | C-H Activation/C-O Bond Formation | Phenylacetic acids | Intramolecular cyclization to form benzofuranones. | organic-chemistry.org |
| Rhodium | C-H Activation/Annulation | Substituted benzamides, vinylene carbonate | Multi-step sequence including migratory insertion. | nih.gov |
Electrophilic Characteristics and Nucleophilic Attack Patterns of Acyl Chlorides
Acyl chlorides, including this compound, are highly reactive derivatives of carboxylic acids. wikipedia.org The functional group consists of a carbonyl group (C=O) single-bonded to a chlorine atom. chemistrystudent.com The high reactivity of the acyl chloride is primarily due to the electronic properties of this functional group. Both the oxygen and chlorine atoms are highly electronegative, leading to a significant withdrawal of electron density from the carbonyl carbon. chemistrystudent.comlibretexts.org This effect results in the carbon atom carrying a substantial partial positive charge, making it highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org
The presence of the 5-nitro group on the benzofuran ring further enhances the electrophilicity of the carbonyl carbon in this compound. The nitro group is a strong electron-withdrawing group, which intensifies the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.
The general mechanism for the reaction of an acyl chloride with a nucleophile is a nucleophilic acyl substitution, which typically proceeds via a two-stage addition-elimination mechanism. chemistrystudent.comsavemyexams.comlibretexts.org
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. chemistrystudent.comlibretexts.org
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. libretexts.orglibretexts.org
This reaction pattern is common for a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives. wikipedia.orglibretexts.org
| Nucleophile | Product |
| Water (Hydrolysis) | Carboxylic Acid |
| Alcohol (Alcoholysis) | Ester |
| Ammonia (Aminolysis) | Primary Amide |
| Primary Amine (Aminolysis) | Secondary Amide |
| Carboxylate Salt | Acid Anhydride |
This table illustrates the products formed from the reaction of acyl chlorides with various nucleophiles.
The reaction is often vigorous, and with nucleophiles like water, it can be violent. chemistrystudent.comchemguide.co.uk Due to this high reactivity, acyl chlorides are valuable intermediates in organic synthesis for introducing an acyl group into other molecules. wikipedia.orgsavemyexams.com
Role in Cross-Coupling Reactions for Carbon-Carbon Bond Formation
This compound is a suitable substrate for various cross-coupling reactions aimed at forming new carbon-carbon bonds. These reactions often utilize transition metal catalysts, such as palladium or nickel, to facilitate the coupling of the acyl chloride with a suitable organometallic or organic partner.
The Acyl Sonogashira reaction is a powerful method for the synthesis of ynones (α,β-alkynyl ketones) through the cross-coupling of an acyl chloride with a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and a base such as triethylamine. mdpi.comwikipedia.org
The general transformation for this compound in an Acyl Sonogashira coupling can be represented as follows:
The resulting 5-nitro-1-benzofuran-2-yl-alkynyl ketones are versatile intermediates. The alkyne moiety can undergo further transformations, making them valuable building blocks for the synthesis of more complex molecules, including various heterocyclic systems. mdpi.comnih.gov The reaction conditions are generally mild, often proceeding at room temperature. mdpi.comwikipedia.org
| Catalyst System | Base | Solvent | Temperature |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Triethylamine | Room Temperature |
| Pd(OAc)₂ | - | Solvent-free | Room Temperature |
| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Benzene | - |
This table shows typical catalyst systems and conditions used in Acyl Sonogashira reactions. mdpi.com
Recent advancements in synthetic methodology have introduced the use of dual photoredox and nickel catalysis for cross-coupling reactions. rsc.org This approach allows for the formation of carbon-carbon bonds under mild conditions, often using visible light as an energy source. beilstein-journals.org In this synergistic system, a photocatalyst absorbs light and engages in a single-electron transfer (SET) process, while a nickel catalyst facilitates the cross-coupling event. beilstein-journals.org
For an acyl chloride like this compound, this methodology could be applied to couple with a variety of partners, such as alkyl halides or organoboron compounds. The dual catalytic cycle typically involves the generation of radical intermediates, which then participate in the nickel-mediated bond formation. beilstein-journals.org This strategy has been successfully employed for the asymmetric carbonylative coupling of benzylic halides with amines and can be extended to other coupling partners. nih.gov The combination of a photocatalyst with a nickel catalyst enables transformations that are often challenging to achieve through traditional methods. rsc.orgbeilstein-journals.org
Acyl Radical Generation and Subsequent Reactivity
Acyl radicals are valuable reactive intermediates in organic synthesis. nih.gov They can be generated from various precursors, including acyl chlorides. nih.gov The generation of an acyl radical from this compound would involve the cleavage of the carbon-chlorine bond.
One of the modern methods for generating acyl radicals from acyl chlorides is through photoinduced single-electron transfer (SET). nih.gov In this process, a photocatalyst, upon excitation by visible light, can transfer an electron to the acyl chloride. nih.govbeilstein-journals.org This results in the formation of a radical anion, which then fragments by expelling a chloride ion to yield the desired acyl radical. beilstein-journals.org
An alternative photochemical approach involves the reaction of the acyl chloride with a nucleophilic catalyst, such as a dithiocarbamate (B8719985) anion. nih.gov This forms an intermediate with a weak carbon-sulfur bond that can be cleaved by low-energy photons to generate the acyl radical. nih.gov
Once generated, the 5-nitro-1-benzofuran-2-carbonyl radical can participate in a variety of subsequent reactions, such as Giese-type additions to activated alkenes or Minisci-type acylations of heteroarenes. nih.gov These radical reactions provide powerful tools for the construction of complex molecular architectures under mild conditions. nih.govbeilstein-journals.org
Participation in Reactions Leading to Complex Heterocyclic Systems
The reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The benzofuran core itself is a significant heterocyclic scaffold found in many biologically active compounds and natural products. nih.govacs.orgrsc.org
The products obtained from the reactions described in the previous sections can serve as key intermediates for further cyclization reactions. For instance, the ynones synthesized via the Acyl Sonogashira coupling are known to be excellent substrates for constructing a variety of heterocycles. mdpi.com Depending on the reaction conditions and the other reactants present, these ynones can be converted into pyrazoles, indolizines, oxazoles, or benzodiazepines. researchgate.net
Furthermore, cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl groups onto the benzofuran scaffold, leading to the formation of 2-arylbenzofurans, which are motifs present in many pharmacologically active molecules. mdpi.com Nickel-catalyzed cross-coupling reactions have also been employed to synthesize 2-arylbenzofurans from precursors like 2-fluorobenzofurans. beilstein-journals.orgnii.ac.jp The functional handle provided by the acyl chloride group in this compound allows for its incorporation into larger, more intricate heterocyclic frameworks through a variety of synthetic strategies.
Transformations of the Nitro Group within Benzofuran Systems
The nitro group is a versatile functional group that significantly influences the reactivity of the benzofuran system and can be transformed into a variety of other functionalities, most notably the amino group. This conversion is a critical step in the synthesis of many biologically active compounds and functional materials.
Reduction Pathways of Aromatic Nitro Functions
The reduction of the nitro group on the benzofuran scaffold is a well-established and synthetically useful transformation. The primary product of this reduction is the corresponding amino group, leading to the formation of 5-amino-1-benzofuran derivatives. A variety of reducing agents and conditions have been developed for the reduction of aromatic nitro compounds, and these can be applied to this compound, with careful consideration for the reactivity of the carbonyl chloride group.
One notable method for the selective reduction of a closely related compound, ethyl 5-nitrobenzofuran-2-carboxylate, utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂). This system has been shown to be highly effective in the chemoselective reduction of the nitro group in the presence of an ester group, affording ethyl 5-aminobenzofuran-2-carboxylate in high yield. thieme-connect.com This suggests that a similar approach could be viable for the reduction of this compound, potentially with prior conversion of the carbonyl chloride to a less reactive ester to prevent unwanted side reactions.
The general protocol for such a reduction involves treating the nitro-substituted benzofuran derivative with a mixture of NaBH₄ and FeCl₂ in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. The reaction progress can be monitored by standard chromatographic techniques. This method is advantageous due to its mild conditions and high selectivity.
Table 1: Reduction of Ethyl 5-Nitrobenzofuran-2-carboxylate
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-nitrobenzofuran-2-carboxylate | NaBH₄, FeCl₂, THF, 25–28°C, 12 h | Ethyl 5-aminobenzofuran-2-carboxylate | 91% | thieme-connect.com |
Other established methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, and metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). organic-chemistry.org The choice of reducing agent would need to be carefully optimized to ensure the integrity of the carbonyl chloride functional group in this compound. For instance, catalytic hydrogenation is a powerful method but might also lead to the reduction of the carbonyl chloride.
Carbon-Nitrogen Bond Transformations and Skeletal Editing in Nitroarenes
Beyond simple reduction, the nitro group on aromatic systems can participate in more complex transformations involving the cleavage of the carbon-nitrogen (C-N) bond and even rearrangement of the molecular skeleton, a concept known as skeletal editing. rsc.org These advanced reactions open up new avenues for the synthesis of novel heterocyclic compounds.
While specific examples of C-N bond cleavage and skeletal editing directly on this compound are not extensively documented in the literature, the general principles established for other nitroarenes can be considered. These transformations often involve the generation of highly reactive intermediates, such as nitrenes, from the nitro group. rsc.org
Skeletal editing of heterocyclic systems, including benzofurans, is an emerging field in organic synthesis. It allows for the modification of the core structure of a molecule, leading to the creation of new scaffolds. For instance, strategies for the skeletal editing of pyrimidines into a range of other nitrogen-containing heterocycles have been developed, showcasing the potential of such transformations. doaj.orgnih.govresearchgate.netsciety.org Although not directly involving a nitro group transformation, these examples highlight the possibilities of manipulating heterocyclic rings.
In the context of nitroarenes, recent advancements have focused on novel transformations that go beyond simple reduction. These include functional group transformations involving C-N bond cleavage and skeletal editing via nitrene intermediates generated by N-O bond cleavage. rsc.org Such reactions could potentially be applied to nitrobenzofuran systems to generate novel molecular architectures.
Table 2: Overview of Advanced Transformations of Nitroarenes
| Transformation Type | Key Intermediate | Potential Application to Nitrobenzofurans | Reference |
|---|---|---|---|
| C-N Bond Cleavage | Various | Introduction of new functional groups at the 5-position. | rsc.org |
| Skeletal Editing | Nitrene | Rearrangement of the benzofuran skeleton to form novel heterocyclic systems. | rsc.org |
The application of these advanced transformations to this compound would require careful design of reaction conditions to manage the reactivity of both the nitro group and the carbonyl chloride. However, the potential to generate diverse and complex molecules from this readily available starting material makes it an interesting area for future research.
Conclusion
5-Nitro-1-benzofuran-2-carbonyl chloride is a reactive chemical intermediate that leverages the synthetically valuable benzofuran (B130515) scaffold and the versatile reactivity of the acyl chloride functional group. Its synthesis from readily available precursors and its facile reactions with nucleophiles make it a useful building block for the construction of more complex molecules containing the 5-nitrobenzofuran (B105749) moiety. While detailed physicochemical data for this specific compound are not extensively documented, its chemical behavior can be reliably predicted based on the well-established principles of organic chemistry. The exploration of such reactive intermediates is crucial for the continued development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in various scientific fields.
Advanced Spectroscopic Characterization Methodologies for 5 Nitro 1 Benzofuran 2 Carbonyl Chloride and Its Derivatives
Vibrational Spectroscopy Applications (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 5-Nitro-1-benzofuran-2-carbonyl chloride is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The nitro (NO₂) group typically shows two strong stretching vibrations: an asymmetric stretch in the 1500-1560 cm⁻¹ region and a symmetric stretch between 1335-1380 cm⁻¹. The carbonyl (C=O) group of the acid chloride is anticipated to produce a very strong and sharp absorption band at a relatively high wavenumber, generally in the range of 1770-1815 cm⁻¹. The aromatic C-H stretching vibrations of the benzofuran (B130515) ring are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Additionally, the characteristic C-O-C stretching of the furan (B31954) ring would be observed in the fingerprint region, typically around 1000-1250 cm⁻¹. nih.govresearchgate.net
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Carbonyl (Acid Chloride) | C=O Stretching | 1770 - 1815 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1380 | Strong |
| Furan C-O-C | Stretching | 1000 - 1250 | Medium-Strong |
| C-Cl | Stretching | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum of this compound would display signals for the three protons on the benzene (B151609) ring and the single proton on the furan ring. The strong electron-withdrawing effects of the nitro group at the 5-position and the carbonyl chloride group at the 2-position would significantly deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm). The proton at the 3-position on the furan ring is expected to be a singlet. The protons at positions 4, 6, and 7 on the benzene ring will show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. For instance, in related benzofuran derivatives, aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. nih.govceon.rs
¹³C NMR: The carbon NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbon of the acid chloride is expected to be the most downfield signal, typically appearing in the δ 160-170 ppm range. The carbons of the aromatic ring will resonate in the approximate range of δ 110-160 ppm. The carbon atom attached to the nitro group (C5) and the carbons of the furan ring (C2, C3, C3a, C7a) will have distinct chemical shifts influenced by the heteroatom and the electron-withdrawing substituents. ceon.rsscielo.br
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.5 - 7.8 | Singlet |
| H-4 | ~8.5 - 8.8 | Doublet |
| H-6 | ~8.2 - 8.4 | Doublet of Doublets |
| H-7 | ~7.7 - 7.9 | Doublet |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 170 |
| C2 | 145 - 155 |
| C3 | 115 - 125 |
| C3a, C7a (bridgehead) | 120 - 158 |
| C4, C5, C6, C7 (benzene ring) | 110 - 150 |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses. nih.govresearchgate.net Common fragmentation pathways would likely include the loss of the chlorine atom (Cl, mass 35/37), the entire carbonyl chloride group (COCl, mass 63/65), and the nitro group (NO₂, mass 46). nih.govresearchgate.net The expulsion of stable neutral molecules like carbon monoxide (CO) from the carbonyl group or the furan ring is also a probable fragmentation step. Analysis of these fragment ions allows for the piecing together of the molecule's structure. nih.govstrath.ac.uk
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M]⁺ | C₉H₄ClNO₄⁺ | Molecular Ion |
| [M-Cl]⁺ | C₉H₄NO₄⁺ | Loss of chlorine |
| [M-NO₂]⁺ | C₉H₄ClO₂⁺ | Loss of nitro group |
| [M-COCl]⁺ | C₈H₄NO₃⁺ | Loss of carbonyl chloride group |
| [C₈H₄NO₂]⁺ | [M-COCl-O]⁺ | Subsequent fragmentation |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Table 5: Crystallographic Data for the Related Compound 5-Nitro-1-benzofuran-2(3H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₅NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4510 (15) |
| b (Å) | 8.9150 (18) |
| c (Å) | 11.249 (2) |
| β (°) | 93.45 (3) |
| Volume (ų) | 745.9 (3) |
Data sourced from reference nih.gov.
Theoretical Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)
Computational chemistry, particularly using Density Functional Theory (DFT), has become a vital adjunct to experimental spectroscopy. physchemres.orgresearchgate.net DFT methods allow for the calculation of optimized molecular geometries and the prediction of various spectroscopic properties. nih.govresearchgate.netrsc.org
For molecules like this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) can predict vibrational frequencies (IR), and ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated spectra can be compared with experimental data to confirm structural assignments. researchgate.netrsc.org Studies on related benzofuran derivatives have shown a very good correlation between theoretical and experimental spectroscopic parameters. physchemres.orgnih.gov
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions, such as the HOMO-LUMO gap. researchgate.net This provides insight into the electronic structure and reactivity of the molecule. The comparison between computed and experimental data not only validates the experimental findings but also allows for a deeper understanding of the molecule's electronic and structural properties. nih.gov
Advanced Applications and Derivatization Strategies
Design and Synthesis of Functionalized Benzofuran (B130515) Derivatives
The 5-nitro-1-benzofuran-2-carbonyl chloride moiety serves as a versatile building block for the elaboration of more complex molecular structures. The acyl chloride is a highly reactive functional group that readily undergoes nucleophilic acyl substitution, allowing for the introduction of a wide array of substituents at the 2-position of the benzofuran ring. This reactivity is central to its role in the synthesis of functionalized derivatives.
The strategic functionalization of the benzofuran core is a key step in the synthesis of fused heterocyclic systems. While specific examples detailing the direct use of this compound in the synthesis of fused systems are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential. The reaction of the acyl chloride with bifunctional nucleophiles can lead to cyclization reactions, forming new heterocyclic rings fused to the benzofuran framework.
For instance, reaction with a dinucleophile such as a 1,2-phenylenediamine could potentially lead to the formation of a benzofuran-fused benzodiazepine (B76468) system. Similarly, reaction with hydrazine (B178648) derivatives could yield fused pyrazole (B372694) or pyridazinone structures. The electron-withdrawing nature of the nitro group can influence the regioselectivity of these cyclization reactions and the properties of the resulting fused systems. The general strategy involves the initial formation of an amide or related linkage, followed by an intramolecular cyclization to construct the new ring.
| Dinucleophile | Potential Fused Heterocyclic System |
| 1,2-Phenylenediamine | Benzofuran-fused Benzodiazepine |
| Hydrazine | Benzofuran-fused Pyrazole |
| Hydroxylamine | Benzofuran-fused Oxazole |
| Thiosemicarbazide | Benzofuran-fused Thiadiazole |
This table presents potential synthetic pathways and is based on established principles of heterocyclic chemistry.
The reactivity of this compound also positions it as a valuable building block for the assembly of complex molecular architectures, including macrocycles and dendrimers. The acyl chloride can be used to connect multiple molecular fragments, leading to the construction of larger, more intricate structures.
The synthesis of macrocycles often involves the reaction of a diacyl chloride with a long-chain diamine or diol under high dilution conditions to favor intramolecular cyclization. In this context, a derivative of this compound, such as a bis(acyl chloride) linked by a flexible or rigid spacer, could serve as a key component in macrocycle synthesis. The resulting macrocycles would incorporate the rigid and electronically distinct nitrobenzofuran unit, which could impart specific recognition or photophysical properties to the macrocyclic structure.
Role in Material Science and Optoelectronic Devices (derived compounds)
Benzofuran derivatives have garnered significant interest in material science due to their favorable electronic and photophysical properties. nih.gov The incorporation of electron-donating and electron-withdrawing groups onto the benzofuran scaffold can lead to materials with interesting charge-transport and light-emitting characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The presence of a nitro group, a strong electron-withdrawing group, in derivatives of this compound can significantly influence their electronic structure and, consequently, their potential in these applications.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with large hyperpolarizability values are promising candidates for NLO materials. Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of novel organic compounds.
Computational assessments of molecules with structural similarities to derivatives of this compound, such as nitrobenzofurazan compounds, have been conducted to evaluate their NLO properties. bohrium.com These studies investigate the effect of donor-acceptor substitution on the electronic and optical properties of the molecules. The presence of a strong electron-withdrawing group like the nitro group, coupled with an electron-donating group attached to the benzofuran ring system, can lead to a significant intramolecular charge transfer (ICT) upon excitation, which is a key factor for high NLO response.
DFT calculations can be used to determine key parameters related to NLO activity, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response of a molecule. Theoretical studies on related systems have shown that the strategic placement of donor and acceptor groups on an aromatic scaffold can lead to substantial β values.
| Compound Type | Computational Method | Key Findings Related to NLO Properties |
| Nitrobenzofurazan Derivatives | Density Functional Theory (DFT) | Presence of electron-donating and electron-withdrawing groups leads to intramolecular charge transfer, a key factor for NLO activity. bohrium.com |
| 2-Phenylbenzofuran Derivatives | Density Functional Theory (DFT) | The first-order hyperpolarizability was found to vary significantly with substitution, indicating tunable NLO properties. |
| Benzonitrile Derivatives with Benzofuran | Density Functional Theory (DFT) | Embedding NLO chromophores in a polymer matrix is a viable strategy for practical optoelectronic applications. nih.gov |
This table summarizes findings from computational studies on related benzofuran and nitroaromatic compounds, providing insights into the potential NLO properties of derivatives of this compound.
Conclusions and Future Research Directions
Current Challenges in 5-Nitro-1-benzofuran-2-carbonyl chloride Research
Research surrounding this compound is met with several challenges that stem from its synthesis, stability, and reactivity.
Synthesis and Purification: The multi-step synthesis of the precursor, 5-nitro-1-benzofuran-2-carboxylic acid, often begins with 5-nitrosalicylaldehyde and involves reactions that can lead to side products, complicating purification. For instance, the synthesis of the antidepressant vilazodone (B1662482) utilizes 5-nitrobenzofuran-2-carboxylic acid as a key intermediate guidechem.com. The subsequent conversion of the carboxylic acid to the highly reactive carbonyl chloride using chlorinating agents like thionyl chloride or oxalyl chloride requires careful control of reaction conditions to prevent degradation and unwanted side reactions. The presence of the nitro group can influence the reactivity of the benzofuran (B130515) ring, adding another layer of complexity.
Stability and Handling: The high reactivity of the acyl chloride functional group makes this compound susceptible to hydrolysis, even with atmospheric moisture. This necessitates handling and storage under inert and anhydrous conditions to maintain its integrity. The nitro group, while contributing to the compound's thermal stability, also enhances its reactivity towards nucleophiles, which can be a double-edged sword in synthetic strategies .
Table 1: Key Challenges in this compound Research
| Challenge | Description |
| Synthesis | Multi-step process with potential for side-product formation, requiring careful optimization and purification. |
| Stability | Highly reactive acyl chloride is prone to hydrolysis, demanding stringent anhydrous handling conditions. |
| Reactivity Control | The electron-withdrawing nitro group enhances reactivity, which can lead to a lack of selectivity in certain transformations. |
| Solubility | Limited solubility in common organic solvents can pose challenges for reaction setup and purification. |
Emerging Methodologies and Synthetic Targets
To overcome the challenges associated with this compound, researchers are exploring innovative synthetic methodologies and targeting novel molecular architectures.
Advanced Synthetic Methods: Modern synthetic organic chemistry offers several promising avenues for the efficient synthesis of the benzofuran scaffold. Catalytic methods, including palladium- and copper-catalyzed cyclizations, are being increasingly employed to construct the benzofuran ring system with high efficiency and functional group tolerance nih.govacs.org. For the conversion of the carboxylic acid to the carbonyl chloride, milder and more selective chlorinating agents are being investigated to improve yields and minimize byproducts. Flow chemistry presents a potential solution for handling the reactive intermediate, allowing for its in-situ generation and immediate use in subsequent reactions, thereby minimizing decomposition thieme-connect.com.
Novel Synthetic Targets: The reactivity of this compound makes it an attractive building block for the synthesis of a diverse range of derivatives. Researchers are targeting the synthesis of novel amides, esters, and ketones by reacting it with various nucleophiles. These new derivatives are then screened for a wide array of biological activities, drawing inspiration from the known pharmacological profiles of other benzofuran compounds, which include antitumor, antibacterial, and antiviral properties nih.govnih.govrsc.org. The development of hybrid molecules, where the 5-nitrobenzofuran (B105749) moiety is coupled with other pharmacologically active scaffolds, is a particularly active area of research nih.gov.
Potential for Novel Chemical Transformations and Applications
The unique chemical properties of this compound open up possibilities for novel chemical transformations and a broad spectrum of applications.
Chemical Transformations: The acyl chloride functionality serves as a versatile handle for a variety of chemical transformations beyond simple nucleophilic acyl substitution. For instance, it can participate in Friedel-Crafts acylation reactions to introduce the 5-nitrobenzofuran-2-carbonyl moiety onto aromatic rings, leading to the synthesis of complex polycyclic structures. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized, providing a pathway to a different class of benzofuran derivatives with potentially distinct biological activities. The development of novel catalytic systems that can selectively transform the acyl chloride in the presence of the nitro group, or vice versa, is a key area for future exploration.
Potential Applications: The primary application of this compound and its derivatives lies in medicinal chemistry. The benzofuran nucleus is a privileged scaffold in drug discovery, and the introduction of a nitro group can significantly impact a molecule's biological activity rsc.orgjocpr.com. Derivatives of this compound are being investigated as potential anticancer, anti-inflammatory, and antimicrobial agents nih.govrsc.org. Beyond pharmaceuticals, there is potential for its use in materials science. The rigid, planar structure of the benzofuran ring system, combined with the electronic properties imparted by the nitro group, suggests that its derivatives could be explored as components of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Table 2: Potential Applications of this compound Derivatives
| Application Area | Potential Use |
| Medicinal Chemistry | Synthesis of novel anticancer, anti-inflammatory, antimicrobial, and antidepressant compounds. |
| Materials Science | Development of organic electronic materials, such as components for OLEDs and OPVs. |
| Agrochemicals | Exploration as potential herbicides, fungicides, or insecticides. |
| Chemical Probes | Design of fluorescent probes for biological imaging, leveraging the benzofuran core's fluorescence properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
